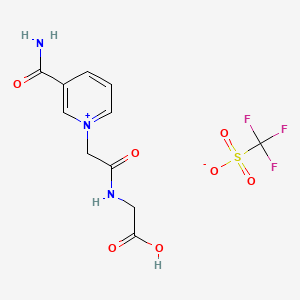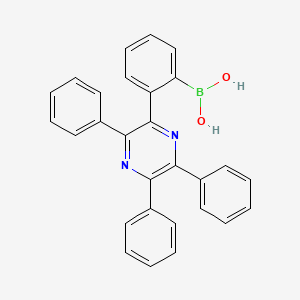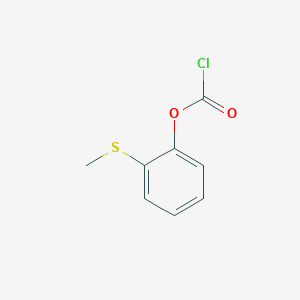
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate is a synthetic compound that belongs to the class of nicotinamide-based ionic liquid crystalline compounds It is characterized by its unique structure, which includes a pyridinium core substituted with carbamoyl and carboxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core is synthesized through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an alkylating agent.
Introduction of Carbamoyl and Carboxymethyl Groups: The carbamoyl group is introduced via a reaction with an isocyanate, while the carboxymethyl group is added through a reaction with chloroacetic acid.
Formation of the Trifluoromethanesulfonate Salt: The final step involves the reaction of the pyridinium compound with trifluoromethanesulfonic acid to form the trifluoromethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an aprotic solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethanesulfonate group.
Aplicaciones Científicas De Investigación
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biomimetic cofactor in enzymatic reactions.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor.
Industry: Utilized in the development of ionic liquid crystals for advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include the modulation of enzyme activity, alteration of receptor binding, or changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
- 3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride
- 3-Carbamoyl-1-alkylpyridin-1-ium salts
Uniqueness
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate is unique due to its specific combination of functional groups and its trifluoromethanesulfonate counterion. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.
Propiedades
Fórmula molecular |
C11H12F3N3O7S |
|---|---|
Peso molecular |
387.29 g/mol |
Nombre IUPAC |
2-[[2-(3-carbamoylpyridin-1-ium-1-yl)acetyl]amino]acetic acid;trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11N3O4.CHF3O3S/c11-10(17)7-2-1-3-13(5-7)6-8(14)12-4-9(15)16;2-1(3,4)8(5,6)7/h1-3,5H,4,6H2,(H3-,11,12,14,15,16,17);(H,5,6,7) |
Clave InChI |
SXOZYWDKOHGEIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C[N+](=C1)CC(=O)NCC(=O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)

![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)

![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)


![1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706280.png)


